N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine
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Overview
Description
N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a complex organic compound that features a combination of benzyl, methoxy, pyridinyl, and piperazinamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Piperazine Derivative Formation: The intermediate is then reacted with 4-(2-pyridinyl)-1-piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Utilized in the development of novel polymers and materials with specific electronic properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazine
- N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-pyridinyl)-1-piperidinamine
Uniqueness
N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H26N4O2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
(E)-1-(3-methoxy-4-phenylmethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C24H26N4O2/c1-29-23-17-21(10-11-22(23)30-19-20-7-3-2-4-8-20)18-26-28-15-13-27(14-16-28)24-9-5-6-12-25-24/h2-12,17-18H,13-16,19H2,1H3/b26-18+ |
InChI Key |
XILOWLXOFRBKKY-NLRVBDNBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2CCN(CC2)C3=CC=CC=N3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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